1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core substituted with a benzenesulfonyl group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine typically involves the coupling of a benzenesulfonyl chloride with a pyrrolo[3,2-b]pyridine derivative. The reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in the presence of a solvent like 1,2-dichloroethane . The bromination step can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives .
Scientific Research Applications
1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex organic molecules.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action for 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzenesulfonyl group can form strong interactions with biological molecules, while the bromine atom can participate in halogen bonding .
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The presence of the benzenesulfonyl group also imparts distinct electronic and steric properties that can affect its behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C13H9BrN2O2S |
---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-bromopyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H |
InChI Key |
VGPMUKMFYHBMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Br)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.